3-Sulfopropanediol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Sulfopropanediol can be synthesized through the sulfonation of propane-1,2-diolThis process typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled conditions to ensure the selective formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and specific reaction temperatures can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Sulfopropanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The sulfonic acid group can be reduced under specific conditions to form sulfonate esters.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of 2,3-dioxopropane-1-sulfonic acid.
Reduction: Formation of sulfonate esters.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
3-Sulfopropanediol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-sulfopropanediol involves its role as a metabolite in biochemical pathways. It participates in the metabolism of sulfolipids, which are essential components of cell membranes in plants and algae. The sulfonic acid group in this compound allows it to interact with various enzymes and proteins, facilitating biochemical transformations.
Comparison with Similar Compounds
2,3-Dihydroxypropane-1-sulfonic acid: Similar in structure but may differ in stereochemistry.
Propane-1,2-diol: Lacks the sulfonic acid group, making it less reactive in certain biochemical pathways.
Uniqueness: 3-Sulfopropanediol is unique due to its sulfonic acid group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in both biological and industrial applications .
Properties
IUPAC Name |
2,3-dihydroxypropane-1-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O5S/c4-1-3(5)2-9(6,7)8/h3-5H,1-2H2,(H,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFUJZAAZJXMIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CS(=O)(=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80867456 | |
Record name | 3-Sulfopropanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10296-76-1 | |
Record name | 2,3-Dihydroxy-1-propanesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10296-76-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Sulfopropanediol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010296761 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Sulfopropanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80867456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dihydroxypropanesulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.595 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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